molecular formula C10H11ClFNO2 B7628206 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide

Cat. No.: B7628206
M. Wt: 231.65 g/mol
InChI Key: SXGHJLKMGCEARW-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as CF3MA, and it is a derivative of the widely used analgesic drug, acetaminophen. CF3MA has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of CF3MA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. CF3MA may also act by modulating the activity of neurotransmitters in the brain, leading to its potential anticonvulsant and antidepressant effects.
Biochemical and Physiological Effects:
CF3MA has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to exhibit anticonvulsant and antidepressant effects, suggesting that it may have a broad range of potential therapeutic applications. CF3MA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of CF3MA is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. CF3MA has also been shown to exhibit anticonvulsant and antidepressant effects, further highlighting its potential therapeutic applications. However, one limitation of CF3MA is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on CF3MA. One area of interest is the development of new drugs based on the structure of CF3MA for the treatment of pain and inflammation. Another area of interest is the investigation of the potential anticonvulsant and antidepressant effects of CF3MA, and the development of new drugs based on this compound for the treatment of these conditions. Further research is also needed to fully understand the mechanism of action of CF3MA and its potential therapeutic applications.

Synthesis Methods

The synthesis of CF3MA involves the reaction of 3-fluoro-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to produce the final product, 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

CF3MA has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. Studies have shown that this compound possesses potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. CF3MA has also been shown to exhibit anticonvulsant and antidepressant properties, further highlighting its potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-15-9-3-2-7(4-8(9)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGHJLKMGCEARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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